4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is an organic compound belonging to the class of phenyl-1,3-oxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with two bromine atoms and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of nanocatalysts or metal catalysts to facilitate the reaction. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The use of eco-friendly and cost-effective catalysts, such as ionic liquids or nanocatalysts, is preferred to ensure high efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol
- 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research and development .
Properties
CAS No. |
638158-79-9 |
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Molecular Formula |
C13H8Br2N2O |
Molecular Weight |
368.02 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline |
InChI |
InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |
InChI Key |
VNUPQXWYSQMKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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